2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide
Description
This compound features a benzofuropyrimidine core linked via a sulfanyl group to an acetamide moiety substituted with a 4-chlorophenyl group. The 4-chlorophenyl substituent introduces lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECMUWNPMQDPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the chlorophenyl group through a sulfanyl linkage . Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of poly ADP-ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately promoting apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Aromatic Core
Benzofuropyrimidine vs. Thienopyrimidine
- N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide (): Replacing the benzofuropyrimidine with a thienopyrimidine core alters electronic properties. The thiophene ring also reduces planarity compared to the fused benzofuran system, impacting stacking interactions in biological targets .
Benzofuropyrimidine vs. Pyridine Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): The diaminopyrimidine core lacks the fused benzofuran ring, simplifying synthesis but reducing aromatic surface area. This may diminish π-π interactions in protein binding but improves solubility due to increased hydrogen-bond donor capacity (NH₂ groups) .
Substituent Modifications on the Acetamide Group
4-Chlorophenyl vs. 4-Methoxyphenyl
- 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide ():
The methoxy group increases electron density on the phenyl ring, enhancing solubility (lower XLogP3: 3.8 vs. ~4.2 for chloro analogs) but reducing lipophilicity. This substitution may weaken membrane penetration but improve aqueous stability .
4-Chlorophenyl vs. 3,5-Dimethylphenyl
- However, the electron-donating methyl groups could stabilize charge-transfer interactions in hydrophobic environments .
Insecticidal Activity
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ): Exhibits superior aphidicidal activity compared to acetamiprid, highlighting the importance of the pyridine-thioacetamide scaffold. The target compound’s benzofuropyrimidine core may offer enhanced photostability over pyridine derivatives in agricultural applications .
Antifungal and Antibacterial Potential
Physicochemical and Structural Properties
Key Research Findings
- Crystallographic Insights: The target compound’s benzofuropyrimidine core likely adopts a rigid conformation, as seen in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms N–H⋯O hydrogen-bonded dimers stabilizing its crystal lattice .
- Synthetic Accessibility: Benzofuropyrimidine derivatives require multistep synthesis involving cyclocondensation, whereas thienopyrimidines are more straightforward to functionalize .
- Bioactivity Trends : Chlorophenyl-substituted acetamides consistently outperform methoxy or methyl analogs in pest control, suggesting halogenated motifs are critical for target engagement .
Biological Activity
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound within the class of benzofuro[3,2-d]pyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the context of medicinal chemistry. The following sections detail its biological effects, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 351.38 g/mol. The structure includes a benzofuro[3,2-d]pyrimidine core linked to a chlorophenylacetamide moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 351.38 g/mol |
| InChI | InChI=1S/C18H19N3O2S |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The benzofuro[3,2-d]pyrimidine core may inhibit topoisomerases, which are essential for DNA replication and transcription.
Topoisomerase Inhibition
Recent studies have highlighted the role of similar compounds in inhibiting topoisomerases I and II. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .
Antiproliferative Effects
Research has demonstrated that compounds structurally related to 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide exhibit notable antiproliferative effects against several human cancer cell lines. For example:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
A systematic structure-activity relationship (SAR) study indicated that the presence of the chlorine substituent significantly enhances the inhibitory activity against topoisomerases, thereby increasing cytotoxicity towards cancer cells .
Case Studies
- Study on Benzofuro[3,2-b]pyridines : A series of 2-chlorophenyl-substituted benzofuro derivatives were synthesized and evaluated for their topoisomerase inhibitory activity. Compounds exhibited excellent inhibition rates with IC50 values indicating their potential as therapeutic agents in oncology .
- Comparative Analysis : A mini-review highlighted novel selective topoisomerase II inhibitors that include similar structural motifs to our compound. These studies emphasized the importance of substituents like chlorine in enhancing biological activity through targeted inhibition of DNA-related enzymes .
Q & A
Q. What are the key steps in synthesizing 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Coupling the benzofuropyrimidin-4-ylthiol group with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Reacting 4-chloroaniline with activated acetamide derivatives (e.g., using EDCI/HOBt as coupling agents) . Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and purification via column chromatography or HPLC to achieve >95% purity .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic techniques : ¹H/¹³C NMR confirms the presence of the benzofuropyrimidin core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the 4-chlorophenyl group (singlet for Cl-substituted aryl) . IR spectroscopy verifies sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
- X-ray crystallography : Resolves bond lengths/angles (e.g., S–C bond at ~1.8 Å) and confirms stereoelectronic effects in the fused heterocyclic system .
Q. What stability challenges arise during storage, and how are they addressed?
- Hydrolytic sensitivity : The sulfanyl group is prone to oxidation; storage under inert gas (N₂/Ar) in anhydrous DMSO or DMF at –20°C is recommended .
- Light sensitivity : Amber vials prevent photodegradation of the benzofuropyrimidin core .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent effects : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., –CF₃) enhances enzyme inhibition potency (e.g., IC₅₀ reduced by ~30% in kinase assays) . Conversely, bulky substituents on the benzofuropyrimidin ring reduce membrane permeability .
- Sulfanyl vs. sulfonyl : Sulfonyl analogs show improved metabolic stability but lower binding affinity due to steric hindrance .
Q. What computational methods are used to predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions) .
- MD simulations : AMBER or GROMACS assess binding stability (e.g., RMSD <2 Å over 100 ns for kinase-ligand complexes) .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Assay variability : Discrepancies in IC₅₀ values (e.g., 1–5 µM across studies) may stem from buffer conditions (pH, ionic strength) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding kinetics) .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What strategies improve selectivity for therapeutic targets?
- Fragment-based design : Introduce substituents (e.g., –OCH₃) to exploit hydrophobic subpockets in target enzymes .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific oncoproteins .
Methodological Guidelines
- Synthetic Optimization : Use TLC/HPLC for real-time reaction monitoring .
- Data Validation : Cross-reference spectroscopic data with PubChem/Cambridge Structural Database entries .
- Advanced Modeling : Combine DFT calculations (Gaussian 16) with experimental crystallography to refine electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
